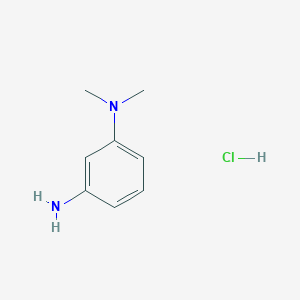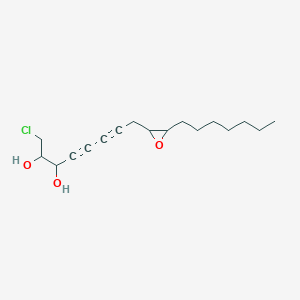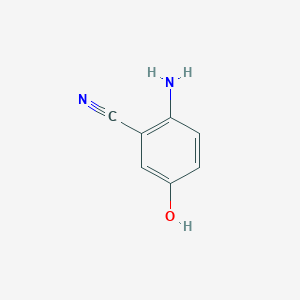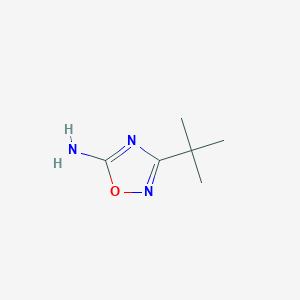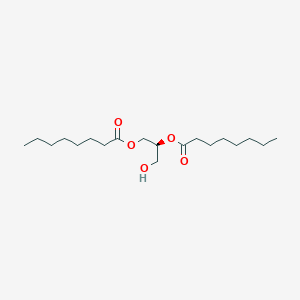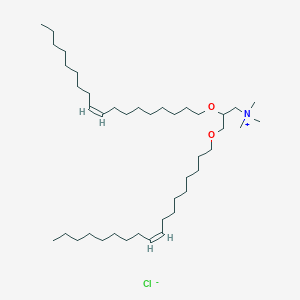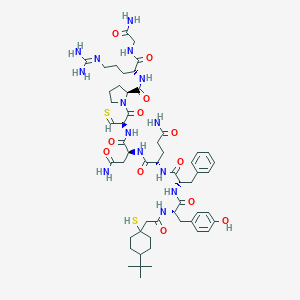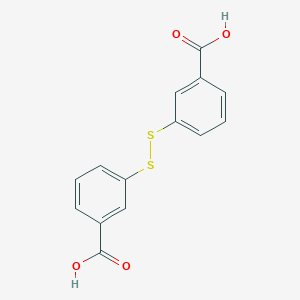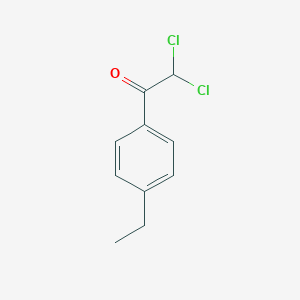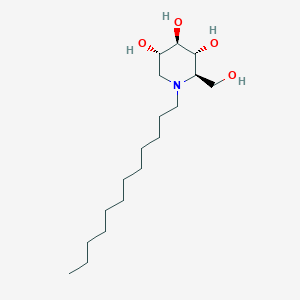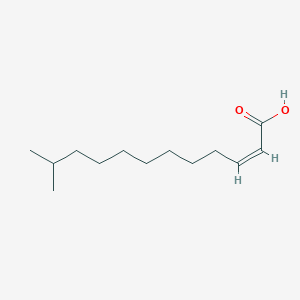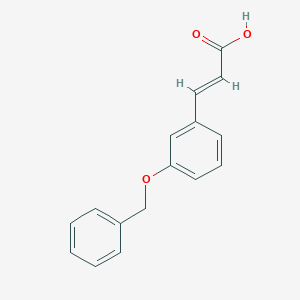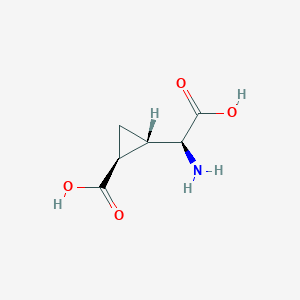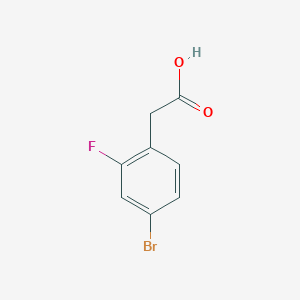
4-Bromo-2-fluorophenylacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-fluorophenylacetic acid often involves complex chemical reactions. For instance, an efficient synthesis method was developed for a potent BACE1 inhibitor involving a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene, followed by DMSO mediated α-oxidation and subsequent aminohydantoin formation and Suzuki coupling, achieving over 70% overall yield (Zhou, Malamas, & Robichaud, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-2-fluorophenylacetic acid has been extensively studied. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated using Gaussian09 software package, revealing insights into the geometrical parameters and stability of the molecule (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Bromo-2-fluorophenylacetic acid and its derivatives are pivotal in their application. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was developed. This method involves the diazotization of 2-fluoro-4-bromoaniline followed by a reaction with methyl nitrite, offering a viable alternative to more costly or complex procedures (Qiu, Gu, Zhang, & Xu, 2009).
Physical Properties Analysis
The physical properties of 4-Bromo-2-fluorophenylacetic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application in chemical syntheses and product formulations. However, specific studies focusing on these physical properties were not identified in this search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are crucial for understanding the potential applications of 4-Bromo-2-fluorophenylacetic acid in synthesis and drug development. The comparative DFT study on reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids provides valuable insights into the influence of halogenation on the chemical properties of these compounds (Srivastava et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One key area of scientific research involving 4-Bromo-2-fluorophenylacetic acid focuses on its synthesis and application in creating complex organic compounds. For instance, this compound has been utilized in the synthesis of 4-Bromo-2-fluorobiphenyl through a one-pot method using diazotization and coupling reactions. This synthesis approach has been optimized to achieve a significant reduction in the cost of acidic reagents, highlighting the compound's role in cost-effective organic synthesis processes (Li Yong-qiang, 2012). Furthermore, a comparative DFT study has illuminated the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including derivatives similar to 4-Bromo-2-fluorophenylacetic acid. This research provides detailed insights into the molecular behavior of such compounds, emphasizing their structural properties and reactivity descriptors (A. K. Srivastava et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, 4-Bromo-2-fluorophenylacetic acid serves as a precursor or intermediate in the synthesis of bioactive molecules. An efficient method for creating a potent BACE1 inhibitor, crucial for Alzheimer's Disease treatment, involves a Friedel-Crafts reaction of 3-bromo-4-fluorophenylacetic acid. This synthesis pathway demonstrates the compound's relevance in developing treatments for neurodegenerative disorders (P. Zhou, M. Malamas, A. Robichaud, 2009).
Analytical Chemistry and Method Development
Analytical applications of 4-Bromo-2-fluorophenylacetic acid involve its use in chromatographic selectivity studies. For example, research on the separation of fluorophenylacetic acid positional isomers has led to the development of chromatographic methods for controlling the purity of starting materials in pharmaceutical synthesis. This work underscores the importance of understanding and controlling positional isomers in drug development processes (Tyson L. Chasse et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBIYFPZODYMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555124 | |
| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenylacetic acid | |
CAS RN |
114897-92-6 | |
| Record name | (4-Bromo-2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

